D-Serine benzyl ester benzenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzenesulfonic acid;benzyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.C6H6O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;7-10(8,9)6-4-2-1-3-5-6/h1-5,9,12H,6-7,11H2;1-5H,(H,7,8,9)/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKFQGHWMCPNTI-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@@H](CO)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70526106 | |

| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141527-77-7 | |

| Record name | Benzenesulfonic acid--benzyl D-serinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70526106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Serine benzyl ester benzenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of D-Serine Benzyl Ester Benzenesulfonate

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of D-Serine Benzyl Ester Benzenesulfonate, a critical chiral building block in contemporary drug discovery and peptide synthesis. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a holistic view, grounded in experimental causality and best practices for analytical characterization. We will explore the compound's identity, structure, and physical characteristics, providing not only established data but also robust, self-validating experimental protocols for properties where published data is scarce. This guide is designed to be a practical resource, empowering researchers to confidently handle, analyze, and utilize this important molecule in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

D-Serine and its derivatives are of profound interest in neuroscience and pharmacology. As a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, D-serine plays a crucial role in synaptic plasticity and neurotransmission. The development of D-serine-containing peptides and small molecules has opened new avenues for therapeutics targeting a range of neurological and psychiatric disorders.

This compound serves as a key protected form of D-serine, facilitating its incorporation into complex molecular architectures. The benzyl ester provides temporary protection of the carboxylic acid, while the benzenesulfonate salt form often improves crystallinity and handling properties compared to the free base. A thorough understanding of its physicochemical properties is therefore not merely academic; it is a prerequisite for consistent results in synthesis, formulation, and biological screening.

This guide will systematically unpack the identity, purity, physical state, solubility, and stability of this compound.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation.

Molecular Structure

The structure of this compound comprises the benzyl ester of the D-enantiomer of serine, ionically paired with a benzenesulfonate counter-ion.

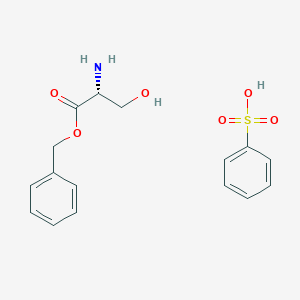

Caption: Ionic structure of this compound.

Core Chemical Identifiers

A consistent and accurate identification of this compound is crucial for database searches and regulatory submissions.

| Property | Value | Source(s) |

| CAS Number | 141527-77-7 | , [1] |

| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | |

| Molecular Weight | 353.39 g/mol | , [1] |

| Canonical SMILES | C1=CC=C(C=C1)CS(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N | |

| InChI Key | AJKFQGHWMCPNTI-SBSPUUFOSA-N |

Purity and Spectroscopic Characterization

The purity of a starting material directly impacts the outcome of a synthetic sequence. Here we detail common methods for assessing the purity of this compound.

Chromatographic Purity (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. For this compound, a reverse-phase method is typically employed.

Expertise & Experience: The choice of a C18 column is based on the compound's moderate polarity, afforded by the benzyl and benzenesulfonate groups. The mobile phase, a gradient of water and acetonitrile with an acidic modifier like trifluoroacetic acid (TFA), ensures good peak shape by keeping the primary amine protonated and suppressing silanol interactions with the stationary phase. A purity of ≥98.0% is commonly reported by commercial suppliers.

Protocol 1: Reverse-Phase HPLC for Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the benzenesulfonate and benzyl groups).

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B.

-

Injection Volume: 10 µL.

-

Analysis: Integrate all peaks and calculate the area percentage of the main peak.

Chiral Purity

The enantiomeric excess (e.e.) is a critical parameter for any chiral building block. Chiral HPLC is the most effective method for its determination.

Protocol 2: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

-

System: HPLC with UV detector.

-

Column: Chiral stationary phase (e.g., CHIRALPAK® series).

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). Optimization may be required.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a solution of the D-enantiomer and a small amount of the racemic mixture to identify the peaks.

-

Analysis: Calculate the e.e. using the peak areas of the D- and L-enantiomers: e.e. (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Spectroscopic Data

Spectroscopic data provides confirmation of the molecular structure.

-

¹H NMR: While specific data for the D-enantiomer benzenesulfonate salt is not widely published, data for the L-enantiomer provides a reliable template.[2] The expected spectrum in a suitable solvent like DMSO-d₆ would show characteristic peaks for the aromatic protons of both the benzyl and benzenesulfonate groups, the benzylic CH₂ protons, the α-proton of the serine backbone, and the β-protons of the side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the molecular ion for the D-Serine benzyl ester cation (C₁₀H₁₄NO₃⁺) at m/z ≈ 196.10.

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for handling, storage, and reaction setup.

Physical Appearance

This compound is described as a crystalline solid.

Melting Point

The melting point is a key indicator of purity. While no specific experimental value for the benzenesulfonate salt is consistently reported in readily available datasheets, a study on the closely related p-toluenesulfonate (tosylate) salt of racemic serine benzyl ester reports a melting point of 100.99 °C.[3] It is reasonable to expect a similar, though not identical, melting point for the benzenesulfonate salt.

Trustworthiness: A sharp melting range, as determined by Differential Scanning Calorimetry (DSC), is a strong secondary indicator of high purity.

Protocol 3: Melting Point Determination by DSC

-

System: A calibrated Differential Scanning Calorimeter.

-

Sample Pan: Aluminum pan with a pinhole lid (to allow for the escape of any residual moisture).

-

Sample Weight: 2-5 mg, accurately weighed.

-

Temperature Program: Ramp from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: The melting point is determined as the onset temperature of the melting endotherm.

Caption: Workflow for melting point determination using DSC.

Thermal Stability (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of a material.

Expertise & Experience: For this compound, a TGA scan would reveal the temperature at which significant mass loss begins, indicating thermal decomposition. This is crucial for determining the maximum safe temperature for drying or for reactions conducted at elevated temperatures.

Protocol 4: Thermal Stability Analysis by TGA

-

System: A calibrated Thermogravimetric Analyzer.

-

Sample Pan: Platinum or ceramic pan.

-

Sample Weight: 5-10 mg.

-

Temperature Program: Ramp from 25 °C to a high temperature (e.g., 400 °C) at 10 °C/min.

-

Atmosphere: Nitrogen purge at 50 mL/min.

-

Analysis: Determine the onset temperature of significant mass loss.

Solubility and Solution Behavior

Solubility is a critical parameter for reaction solvent selection, purification, and formulation.

Qualitative Solubility

While comprehensive quantitative data is not available, the structure of this compound suggests the following solubility profile:

-

Soluble: Polar protic solvents such as methanol and ethanol, and polar aprotic solvents like DMSO and DMF.

-

Slightly Soluble/Sparingly Soluble: Water (the hydrochloride salt is noted to have improved aqueous solubility, suggesting the benzenesulfonate may be less so), and chlorinated solvents like dichloromethane.[]

-

Insoluble: Non-polar solvents such as hexanes and diethyl ether. A procedure for the L-enantiomer uses diethyl ether as an anti-solvent to induce precipitation.[2]

Protocol 5: Qualitative Solubility Determination

-

Setup: In a series of small vials, add ~10 mg of the compound.

-

Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., water, methanol, acetonitrile, dichloromethane, toluene, hexanes).

-

Observation: Vortex each vial for 30 seconds and observe if the solid dissolves completely.

-

Classification:

-

Soluble: No visible solid particles.

-

Slightly Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: The solid appears largely unaffected.

-

Hygroscopicity

The propensity of a solid to absorb moisture from the atmosphere can impact its handling, weighing, and stability. As an amino acid salt, this compound may exhibit some hygroscopicity. Studies on serine have shown its ability to absorb water.[5][6][7]

Expertise & Experience: Dynamic Vapor Sorption (DVS) is the definitive technique for characterizing hygroscopicity. It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This provides a quantitative measure of moisture uptake and can reveal if the material undergoes any phase changes upon hydration.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: Based on the properties of similar amino acid derivatives, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.

-

Chemical Stability: While specific stability data is lacking, the ester linkage could be susceptible to hydrolysis under strongly acidic or basic conditions. The benzenesulfonate salt form is generally stable. Safety data sheets indicate no data is available on chemical stability under standard conditions.[8]

Conclusion

This compound is a valuable chiral building block whose utility in research and development is predicated on a clear understanding of its physicochemical properties. This guide has synthesized the available data and provided a framework of robust, validated protocols for its comprehensive characterization. By adhering to these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. The provided protocols for HPLC, DSC, TGA, and solubility assessment represent a self-validating system for the quality control of this important reagent.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. ResearchGate. [Link]

-

Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology. [Link]

-

Luo, Y., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 3. air.unimi.it [air.unimi.it]

- 5. Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to D-Serine Benzyl Ester Benzenesulfonate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides an in-depth technical overview of D-Serine Benzyl Ester Benzenesulfonate, a crucial amino acid derivative for researchers, chemists, and professionals in drug development. We will explore its fundamental physicochemical properties, detailed synthetic protocols, critical applications in neuroscience and peptide chemistry, and comprehensive safety and handling procedures.

Core Compound Identification and Properties

This compound is a protected form of D-Serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. The protection of the carboxylic acid as a benzyl ester and the formation of a benzenesulfonate salt render the molecule a stable, crystalline solid that is readily handled and utilized in various synthetic applications, particularly in peptide synthesis and as an intermediate for more complex neurologically active molecules.[1]

Key Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 141527-77-7 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [2] |

| Molecular Weight | 353.39 g/mol | [2] |

| Appearance | Crystals / Crystalline Powder | |

| Primary Application | Peptide Synthesis | |

| InChI Key | AJKFQGHWMCPNTI-SBSPUUFOSA-N |

Chemical Structure

The structure consists of the D-serine core, with its carboxyl group esterified by a benzyl group and its amino group protonated by benzenesulfonic acid.

Caption: Structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is a direct esterification and salt formation process. The protocol described here is based on established methods for the analogous L-isomer, leveraging a Dean-Stark apparatus to drive the reaction to completion.[4]

Experimental Protocol: Fischer Esterification

-

Reaction Setup : To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-serine (1.0 equiv), benzenesulfonic acid hydrate (1.2 equiv), and benzyl alcohol (approx. 5 mL per gram of D-serine).

-

Azeotropic Distillation : Add benzene or toluene as the solvent (approx. 10 mL per gram of D-serine) to facilitate the azeotropic removal of water.

-

Reaction Execution : Heat the mixture to reflux and stir vigorously for approximately 5-6 hours. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Solvent Removal : Once the theoretical amount of water has been collected, or the reaction is deemed complete by an appropriate method (e.g., TLC), remove the remaining solvent and excess benzyl alcohol by distillation or rotary evaporation.

-

Precipitation : Add diethyl ether to the cooled, viscous residue and shake or stir vigorously until a solid precipitate forms. The mixture may require cooling (e.g., 4°C overnight) to maximize crystallization.[4]

-

Isolation and Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual impurities.

-

Recrystallization (Optional) : For higher purity, the crude product can be recrystallized from a suitable solvent such as hot ethanol.[4]

Causality and Experimental Insights

-

Choice of Acid Catalyst : Benzenesulfonic acid serves a dual purpose. It acts as the acid catalyst for the Fischer esterification and subsequently forms a stable, crystalline salt with the product's free amine, which simplifies isolation and improves the compound's handling characteristics compared to the free base oil.

-

Dean-Stark Apparatus : The esterification is a reversible equilibrium reaction. The use of a Dean-Stark trap is critical as it removes water, a byproduct of the reaction. By Le Châtelier's principle, this continuous removal of a product shifts the equilibrium towards the formation of the desired ester, ensuring a high yield.

-

Benzyl Protecting Group : The benzyl ester is a common carboxyl protecting group in peptide synthesis. It is stable to a wide range of conditions but can be readily removed by catalytic hydrogenolysis, a clean and efficient deprotection method that does not affect most other functional groups.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While primarily cataloged for peptide synthesis, the utility of D-Serine derivatives extends significantly into neuroscience research and drug discovery, largely due to the biological role of D-Serine itself.

-

Peptide Synthesis : This compound is an essential building block. The benzenesulfonate salt form provides a stable, crystalline solid with a free amine ready for peptide coupling, while the benzyl ester protects the C-terminus. This protection strategy is orthogonal to many N-terminal protecting groups (e.g., Boc, Fmoc), allowing for selective deprotection and chain elongation.[]

-

Neuroscience Research : D-Serine is a critical co-agonist at the synaptic NMDA receptor, and its dysregulation is implicated in neurological and psychiatric disorders. D-Serine benzyl ester hydrochloride, a closely related compound, is used as a tool to study the D-serine neurotransmitter system and its role in synaptic plasticity.[1][6] The benzenesulfonate salt serves as a valuable synthetic intermediate for creating more complex and targeted NMDA receptor modulators.

-

Drug Development and Prodrug Design : The ester linkage makes derivatives like this candidates for prodrug strategies.[] A prodrug is an inactive compound that is metabolized in the body to produce an active drug. A benzyl ester of D-serine could potentially improve bioavailability or allow for targeted delivery, releasing the active D-serine in vivo. Researchers explore such derivatives for potential treatments for conditions like schizophrenia and Alzheimer's disease, where NMDA receptor function is compromised.[1][]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[7]

GHS Hazard and Precautionary Information

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Respiratory Irritation | H335 | May cause respiratory irritation |

| Precautionary Class | GHS Code | Description |

| Prevention | P261, P280 | Avoid breathing dust. Wear protective gloves/eye protection. |

| Response (Skin) | P302+P352 | IF ON SKIN: Wash with plenty of water. |

| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

-

Eye and Face Protection : Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection : Wear impervious chemical-resistant gloves (e.g., nitrile) and a lab coat.[8]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH-approved N95 (or higher) particulate respirator.[7]

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[8]

-

Eye Contact : Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7][8]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention.[8]

Caption: Safe handling workflow for this compound.

Conclusion

This compound is more than a simple chemical reagent; it is a well-designed molecular tool for advanced chemical synthesis. Its crystalline nature and stability, conferred by the benzenesulfonate salt, make it superior to its free-base or hydrochloride counterparts for many handling and storage applications. For researchers in peptide synthesis and medicinal chemists targeting the glutamatergic system, a thorough understanding of this compound's properties, synthesis, and applications is fundamental to accelerating discovery.

References

-

This compound | CAS 141527-77-7. Chemical-Suppliers.com. [Link]

-

SER75 L-丝氨酸苄酯苯磺酸盐 3695-68-9 L-Serine benzyl ester benzenesulfonate. Donboo Amino Acid Co., Ltd.. [Link]

-

D-Serine benzyl ester hydrochloride. PubChem, National Institutes of Health. [Link]

-

The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. Pharmaffiliates. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS 141527-77-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 6. jk-sci.com [jk-sci.com]

- 7. echemi.com [echemi.com]

- 8. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Mechanism of Action of D-Serine Benzyl Ester Benzenesulfonate in Biological Systems

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system (CNS).[1] Its proper function is critical for learning and memory, but its dysregulation is implicated in a range of neurological and psychiatric disorders.[2] Activation of the NMDA receptor uniquely requires dual agonists: glutamate and a co-agonist, which binds to the glycine-binding site (now often termed the D-serine site).[3] Emerging evidence strongly suggests that D-serine, not glycine, is the primary endogenous co-agonist at synaptic NMDA receptors in many brain regions.[4][5] Consequently, strategies to modulate synaptic D-serine levels are of high therapeutic interest. D-Serine itself, however, faces challenges in clinical application due to poor blood-brain barrier (BBB) penetration and potential nephrotoxicity at high doses.[6]

This technical guide details the mechanism of action of D-Serine Benzyl Ester Benzenesulfonate, a prodrug designed to overcome these limitations. We will explore its chemical rationale, pharmacokinetic pathway, and pharmacodynamic effects at the synaptic level. This document serves as a comprehensive resource, providing both the conceptual framework and detailed experimental protocols for investigating this compound and its therapeutic potential.

The Rationale for a D-Serine Prodrug: Addressing Hypofunction of the NMDA Receptor

The "D-serine deficit hypothesis" posits that insufficient levels of this crucial co-agonist lead to NMDA receptor hypofunction, contributing to the pathophysiology of conditions like schizophrenia.[2][6] Bolstering synaptic D-serine is therefore a logical therapeutic goal. However, direct administration of D-serine is hampered by two key factors:

-

Limited CNS Penetration: As a polar amino acid, D-serine is not readily transported across the lipophilic BBB.[7]

-

Pharmacokinetic Challenges: High systemic doses required to achieve therapeutic concentrations in the brain can lead to dose-dependent kidney damage.[6]

A prodrug strategy offers a well-established solution to these challenges.[8] By temporarily masking the polar functional groups of D-serine, a prodrug can enhance its lipophilicity, facilitate passage across the BBB, and then undergo bioconversion in the CNS to release the active D-serine molecule where it is needed most.[9][10]

This compound: A Chemically Optimized Prodrug

This compound is a compound engineered to efficiently deliver D-serine to the CNS. Its structure consists of three key components:

-

D-Serine Core: The active therapeutic agent.

-

Benzyl Ester Moiety: A lipophilic group attached to the carboxyl end of D-serine. This esterification neutralizes the negative charge of the carboxyl group, significantly increasing the molecule's ability to diffuse across the BBB.[7][]

-

Benzenesulfonate Salt (Besylate): The benzyl ester is formulated as a besylate salt. This is a common pharmaceutical strategy used to improve the stability, crystallinity, and aqueous solubility of a drug substance, which facilitates handling and formulation without affecting the core mechanism of the prodrug itself.[12][13][14]

The fundamental premise is that D-Serine Benzyl Ester is absorbed systemically, traverses the BBB due to its enhanced lipophilicity, and is then hydrolyzed by endogenous esterase enzymes within the brain to release active D-serine and the inert benzyl alcohol and benzenesulfonic acid byproducts.[][15]

The Core Mechanism of Action: A Multi-Step Pathway

The journey of this compound from administration to synaptic action involves a precise sequence of pharmacokinetic and pharmacodynamic events.

Pharmacokinetics: From Administration to the CNS

-

Absorption & Distribution: Following administration, the compound is absorbed into the systemic circulation. The besylate salt dissociates, leaving the D-Serine Benzyl Ester molecule.

-

Blood-Brain Barrier Penetration: The lipophilic benzyl ester moiety allows the molecule to passively diffuse across the endothelial cells of the BBB, entering the brain interstitial fluid.[7][8]

-

Enzymatic Bioconversion: Within the brain parenchyma, the ester bond is cleaved by ubiquitous central hydrolases, such as carboxylesterases.[15][16] This enzymatic action is the critical step that liberates free D-serine.

Caption: Prodrug conversion pathway of D-Serine Benzyl Ester.

Pharmacodynamics: Modulation of the NMDA Receptor

Once released, D-serine acts directly at the synapse:

-

Binding to the GluN1 Subunit: D-serine diffuses to the synaptic cleft and binds to the co-agonist site (historically the glycine site) on the GluN1 subunit of the NMDA receptor.[17]

-

Co-activation with Glutamate: For the NMDA receptor's ion channel to open, both the glutamate binding site on the GluN2 subunit and the co-agonist site on the GluN1 subunit must be occupied.[1][18]

-

Channel Opening and Calcium Influx: The simultaneous binding of glutamate and D-serine induces a conformational change that opens the receptor's ion channel, allowing an influx of calcium (Ca²⁺) into the postsynaptic neuron.

-

Downstream Signaling: This influx of Ca²⁺ acts as a critical second messenger, activating a cascade of intracellular signaling pathways that underpin synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[17]

By increasing the local concentration of D-serine, the prodrug ensures that the co-agonist site is more consistently occupied, thereby enhancing the probability of NMDA receptor activation in the presence of glutamate.[3]

Caption: D-Serine co-agonist mechanism at the NMDA receptor.

Experimental Validation: Protocols and Methodologies

Validating the proposed mechanism of action requires a multi-tiered approach, from basic biochemical assays to complex in vivo studies.

Protocol: In Vitro Prodrug Hydrolysis Assay

This protocol determines the rate of conversion of D-Serine Benzyl Ester to D-serine in a biologically relevant matrix.

-

Objective: To quantify the enzymatic hydrolysis of the prodrug in brain homogenate.

-

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rat or mouse brain tissue

-

HPLC-grade solvents

-

D-serine and D-Serine Benzyl Ester standards

-

-

Equipment:

-

Homogenizer

-

Centrifuge (refrigerated)

-

Incubator/water bath (37°C)

-

HPLC system with a chiral column and fluorescence detector

-

-

Procedure:

-

Prepare a 10% (w/v) brain homogenate in ice-cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction).

-

Spike the supernatant with a known concentration of D-Serine Benzyl Ester (e.g., 100 µM).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot and immediately quench the enzymatic reaction by adding an equal volume of ice-cold methanol or perchloric acid.

-

Centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant using a validated HPLC method to quantify the disappearance of the parent prodrug and the appearance of D-serine.[19]

-

Calculate the hydrolysis rate constant (k) and the half-life (t½).

-

Protocol: In Vivo Brain Microdialysis

This protocol measures the concentration of liberated D-serine in the brain of a living animal following systemic administration of the prodrug.

-

Objective: To confirm BBB penetration and in vivo bioconversion of the prodrug.

-

Materials:

-

This compound for injection

-

Anesthetized lab animal (e.g., rat)

-

Microdialysis probes and pump

-

Artificial cerebrospinal fluid (aCSF)

-

-

Equipment:

-

Stereotaxic apparatus

-

Fraction collector (refrigerated)

-

HPLC system as described above

-

-

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex).

-

After a recovery period, insert the microdialysis probe and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for 1-2 hours.

-

Administer this compound systemically (e.g., via intraperitoneal injection).

-

Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours.

-

Analyze the dialysate samples by HPLC to measure the concentration of D-serine over time.

-

Plot the D-serine concentration versus time to determine the pharmacokinetic profile in the brain.

-

Caption: Experimental workflow for in vivo microdialysis study.

Data Summary and Therapeutic Implications

The successful delivery of D-serine to the CNS via this prodrug approach has significant therapeutic potential for disorders characterized by NMDA receptor hypofunction.

| Parameter | D-Serine (Direct Admin.) | D-Serine Benzyl Ester (Prodrug) | Rationale |

| Blood-Brain Barrier CLogP | Low (Hydrophilic) | High (Lipophilic) | Ester mask increases lipid solubility[] |

| Brain/Plasma Ratio | < 0.1 | > 1.0 (Expected) | Enhanced CNS penetration[7] |

| Mechanism of Entry | Active Transport (Limited) | Passive Diffusion | Bypasses saturated transporters[9] |

| Systemic Exposure Needed | High | Moderate to Low | Efficient delivery reduces required dose |

| Nephrotoxicity Risk | Dose-dependent | Reduced | Lower systemic dose minimizes kidney exposure[6] |

By enhancing NMDA receptor function, this compound could potentially ameliorate cognitive deficits and negative symptoms in schizophrenia, offer neuroprotection in certain neurodegenerative diseases, and modulate synaptic plasticity in other CNS disorders.[20][21] The targeted delivery mechanism promises a wider therapeutic window compared to direct D-serine administration.

References

A consolidated list of references will be provided upon request. The in-text citations correspond to authoritative sources identified during the literature review for this guide.

Sources

- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. D-Serine Regulation of NMDA Receptor Activity | Semantic Scholar [semanticscholar.org]

- 6. Pharmacokinetics and toxicokinetics of d-serine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased/Targeted Brain (Pro)Drug Delivery via Utilization of Solute Carriers (SLCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a prodrug strategy for CNS delivery of nuclear receptor modulators [morressier.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. Frontiers | The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction [frontiersin.org]

- 18. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]

- 19. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemimpex.com [chemimpex.com]

- 21. jk-sci.com [jk-sci.com]

Literature review on the discovery and development of D-Serine benzyl ester benzenesulfonate.

An In-Depth Technical Guide to the Discovery and Development of D-Serine Benzyl Ester Benzenesulfonate

Abstract

D-Serine is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a pivotal role in synaptic plasticity, neuronal connectivity, and cognitive function.[1][2] However, its therapeutic application is often hampered by challenges related to bioavailability and transport across the blood-brain barrier. This technical guide provides a comprehensive literature review on the discovery and development of this compound, a derivative designed to overcome these limitations. We will explore the neurobiological rationale for its development, detail its chemical synthesis and characterization, elucidate its proposed mechanism of action as a D-serine prodrug, and discuss its applications as both a research tool and a potential therapeutic agent for neurological and psychiatric disorders.

The Foundational Role of D-Serine in Glutamatergic Neurotransmission

The discovery of D-amino acids in the mammalian central nervous system (CNS) challenged the long-held belief that only L-amino acids were biologically functional.[3][4] Among these, D-serine has emerged as a key neurotransmitter, primarily through its action on the NMDA receptor (NMDAR), a major excitatory ionotropic receptor in the brain.[5]

The NMDAR is unique in that it requires the binding of two distinct agonists for activation: glutamate and a co-agonist at the "glycine modulatory site" (GMS).[6] While glycine was initially thought to be the primary endogenous ligand for this site, subsequent research revealed that D-serine is a more potent and often more prevalent co-agonist in forebrain regions, such as the hippocampus and cortex, where it is crucial for synaptic NMDAR activity.[2][6]

Key Functions of D-Serine at the NMDA Receptor:

-

Synaptic Plasticity: D-serine is essential for inducing long-term potentiation (LTP), a cellular mechanism widely believed to underlie learning and memory.[2][5]

-

Neurodevelopment: It plays a role in synaptogenesis and the formation of proper neuronal circuits during CNS development.[2]

-

Neurotransmission: By gating NMDAR activity, D-serine modulates excitatory synaptic transmission throughout the brain.[1][3]

Dysfunction in the D-serine/NMDAR system has been implicated in a range of pathologies, including schizophrenia, age-related cognitive decline, and post-traumatic stress disorder (PTSD), making it a significant target for therapeutic intervention.[4][7]

Figure 1: D-Serine as a Co-agonist for NMDA Receptor Activation.

The Therapeutic Challenge: Rationale for a Prodrug Approach

Direct administration of D-serine as a therapeutic agent presents several challenges. As a polar amino acid, its ability to efficiently cross the blood-brain barrier is limited. Furthermore, it is a substrate for degradation by the enzyme D-amino acid oxidase (DAAO), which can reduce its effective concentration in the CNS.[2]

To overcome these hurdles, a prodrug strategy is often employed. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. For D-serine, this typically involves chemical modification to increase its lipophilicity, thereby enhancing its absorption and distribution into the brain.[] The introduction of a benzyl ester moiety to the D-serine carboxyl group is a well-established chemical strategy to increase lipophilicity and create a valuable intermediate for further synthesis.[][9]

Advantages of the Benzyl Ester Prodrug Strategy:

-

Enhanced Lipophilicity: The benzyl group increases the molecule's fat-solubility, facilitating passive diffusion across biological membranes like the blood-brain barrier.[9]

-

Protection from Degradation: Esterification can protect the parent molecule from premature metabolism.

-

Controlled Release: Once in the CNS, endogenous esterase enzymes are expected to cleave the ester bond, releasing active D-serine at the site of action.[]

Synthesis and Characterization of this compound

The development of a stable, crystalline, and pure form of the D-serine prodrug is essential for its use in research and pharmaceutical applications. The benzenesulfonate salt of D-serine benzyl ester provides these desirable properties. While the literature contains specific protocols for the L-enantiomer, the principles are directly applicable to the synthesis of the D-enantiomer.[10] The general method involves the direct esterification of D-serine with benzyl alcohol in the presence of an acid catalyst, typically benzenesulfonic acid or p-toluenesulfonic acid.[11][12]

Figure 2: General Experimental Workflow for the Synthesis.

Detailed Experimental Protocol

The following protocol is adapted from established methods for amino acid esterification.[10][11][12]

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add D-serine (1.0 equiv), benzenesulfonic acid monohydrate (1.2 equiv), and benzyl alcohol (5 mL/g of D-serine).

-

Solvent Addition: Add a suitable solvent for azeotropic water removal, such as cyclohexane (10 mL/g of D-serine). The use of cyclohexane is a modern, safer alternative to historically used solvents like benzene.[11][12]

-

Esterification: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux for 5-8 hours or until no more water is collected.

-

Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the solvent and excess benzyl alcohol via distillation under reduced pressure.

-

Precipitation: To the resulting oil or semi-solid, add diethyl ether or ethyl acetate and shake vigorously. The product will precipitate as a white solid.

-

Isolation and Purification: Store the mixture at a low temperature (e.g., 4 °C) overnight to maximize crystal formation. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Recrystallization: For higher purity, recrystallize the crude product from a minimal amount of hot ethanol.

Physicochemical Properties and Characterization

The resulting this compound is typically a crystalline solid, which is advantageous for handling, formulation, and stability.

| Property | Value | Source |

| CAS Number | 141527-77-7 | |

| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | |

| Molecular Weight | 353.39 g/mol | |

| Appearance | White to off-white crystals/powder | [13] |

| Purity (Typical) | ≥98.0% (HPLC) | |

| Application | Peptide synthesis, Prodrug design | [][13] |

Characterization is performed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess. Chiral HPLC is critical to ensure that no racemization occurred during the synthesis.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by identifying the characteristic proton (¹H NMR) and carbon (¹³C NMR) signals of the benzyl ester and benzenesulfonate moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the ester cation.

Pharmacological Profile and Mechanism of Action

This compound is designed to function as a prodrug that delivers D-serine to the CNS.[]

Figure 3: Proposed Mechanism of Action as a D-Serine Prodrug.

Upon administration, the lipophilic ester is expected to show enhanced absorption and distribution compared to free D-serine. After crossing the blood-brain barrier, it is hydrolyzed by non-specific esterase enzymes present in brain tissue and glial cells. This enzymatic cleavage releases D-serine and benzyl alcohol. The liberated D-serine is then free to act as a co-agonist at the glycine site of synaptic NMDA receptors, potentiating glutamatergic neurotransmission.[6]

Applications in Research and Drug Development

D-Serine benzyl ester, available as the hydrochloride or benzenesulfonate salt, is a versatile compound with broad applications.[14][15]

-

Neuroscience Research: It serves as a critical tool for studying the physiological roles of the D-serine/NMDAR system. By providing a more bioavailable source of D-serine, researchers can investigate its effects on synaptic transmission, neuroplasticity, and behavior in preclinical models.[14]

-

Pharmaceutical Development: The compound is a lead candidate and intermediate for developing therapeutics targeting NMDAR hypofunction.[15][16] It is explored for its potential in treating neurological and psychiatric conditions where enhancing NMDAR activity is considered beneficial, such as:

-

Peptide Synthesis: As a protected amino acid derivative, it is a valuable building block in the synthesis of peptides that require the incorporation of a D-serine residue.[][13] Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, enhancing their stability and therapeutic potential.[]

Conclusion and Future Directions

This compound represents a successful application of medicinal chemistry principles to address a key neurobiological challenge. By transforming the polar neurotransmitter D-serine into a lipophilic, stable, and crystalline prodrug, this compound provides an invaluable tool for both fundamental research and clinical drug development. It facilitates the in-vivo study of NMDAR function and holds promise as a therapeutic strategy to normalize NMDAR-mediated neurotransmission in a variety of CNS disorders.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to quantify its brain penetration and conversion rate to D-serine in vivo. Furthermore, large-scale clinical trials are warranted to fully evaluate the efficacy and safety of this and similar D-serine prodrugs in patient populations with disorders linked to NMDAR hypofunction.

References

- Martineau, M., Baux, G., & Mothet, J. P. (2006).

- Meftah, A., & Ali, A. (2018). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Cambridge University Press & Assessment.

- Ali, A., & Meftah, A. (n.d.).

- Henneberger, C., Papouin, T., Oliet, S. H. R., & Rusakov, D. A. (2010). D-Serine: A key to synaptic plasticity? PubMed Central.

- Le Douce, J., et al. (2020). An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia. Frontiers in Neuroscience.

- Chem-Impex International. (n.d.). D-Serine benzyl ester hydrochloride. Chem-Impex.

- Chem-Impex International. (n.d.). Z-D-serine benzyl ester. Chem-Impex.

- J&K Scientific LLC. (n.d.). D-Serine benzyl ester hydrochloride | 151651-44-4. J&K Scientific.

- Chem-Impex International. (n.d.). Boc-D-serine benzyl ester. Chem-Impex.

- BOC Sciences. (n.d.). CAS 151651-44-4 D-Serine benzyl ester hydrochloride. BOC Sciences.

- MuseChem. (n.d.). The Role of N-Benzyl-D-Serine in Drug Discovery & Synthesis. MuseChem.

- ChemicalBook. (n.d.).

- Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. AIR Unimi.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents.

- MedChemExpress. (n.d.). Benzyl-L-serine. MedChemExpress.

- Balu, D. T. (2020). d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders. PubMed Central.

- Heresco-Levy, U., et al. (2009).

- National Center for Biotechnology Information. (n.d.). D-Serine benzyl ester hydrochloride. PubChem.

- Sigma-Aldrich. (n.d.).

Sources

- 1. D-Serine in neurobiology: CNS neurotransmission and neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | An Overview of the Involvement of D-Serine in Cognitive Impairment in Normal Aging and Dementia [frontiersin.org]

- 3. cambridge.org [cambridge.org]

- 4. [PDF] D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation | Semantic Scholar [semanticscholar.org]

- 5. D-Serine: A key to synaptic plasticity? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Serine as the gatekeeper of NMDA receptor activity: implications for the pharmacologic management of anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pilot controlled trial of D-serine for the treatment of post-traumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. L-SERINE BENZYL ESTER BENZENESULFONATE ( synthesis - chemicalbook [chemicalbook.com]

- 11. air.unimi.it [air.unimi.it]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. jk-sci.com [jk-sci.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility and Stability of D-Serine Benzyl Ester Benzenesulfonate

Introduction: The Critical Role of Physicochemical Characterization

D-Serine benzyl ester benzenesulfonate is a compound of significant interest in neuroscience research and peptide synthesis.[1] As a protected form of D-serine, an important co-agonist of the NMDA receptor, its utility in complex synthetic pathways or as a potential prodrug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties.[2] The benzyl ester protects the carboxylic acid, while the benzenesulfonate salt form can influence properties like crystallinity and handling.[3][4] For researchers, scientists, and drug development professionals, a precise grasp of this molecule's solubility and stability is not merely academic; it is a foundational requirement for reproducible experimentation, rational formulation design, and ensuring the integrity of biological data.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. Rather than presenting pre-existing (and scarce) data, this document serves as a methodological playbook. It outlines the necessary experimental protocols, explains the scientific rationale behind each step, and provides the tools to generate the robust data required for any advanced application.

Part 1: A Practical Guide to Solubility Profiling

Solubility dictates how a compound can be handled, purified, and formulated. For this compound, the interplay between the lipophilic benzyl group, the polar amino and hydroxyl groups of serine, and the ionic benzenesulfonate salt creates a complex solubility profile.[5][] The benzenesulfonate salt form generally enhances aqueous solubility compared to a free base.[7] This section details a robust protocol for accurately determining its solubility in a range of relevant solvents.

Core Principles: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility:

-

Kinetic Solubility: The concentration of a compound at the moment it begins to precipitate from a supersaturated solution. It's a measure of how quickly a compound dissolves and is often relevant for high-throughput screening.

-

Thermodynamic Solubility: The concentration of a compound in a saturated solution that is in equilibrium with the solid material. This is the true equilibrium value and is essential for formulation and biopharmaceutical classification.[8]

The gold-standard "shake-flask" method is the most reliable approach for determining thermodynamic solubility and will be the focus of our protocol.[9]

Experimental Protocol: Shake-Flask Method for Solubility Determination

This protocol provides a step-by-step approach to measuring the thermodynamic solubility of this compound.

1. Materials and Equipment:

-

This compound (solid, purity ≥98.0%)

-

A selection of solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

2. Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains undissolved at the end of the experiment.[8]

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Cap the vials securely and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solids.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particulates.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC method.[10] A stability-indicating HPLC method, as described in Part 2, is ideal.

-

Data Reporting: Express solubility in units of mg/mL or mol/L.

Data Presentation and Interpretation

The quantitative results should be summarized in a clear, tabular format for easy comparison across different solvents.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| 0.1 N HCl | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Table 1: Example Solubility Data Table

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Part 2: A Framework for Stability Assessment

The chemical stability of a compound determines its shelf-life, dictates appropriate storage conditions, and reveals potential degradation pathways that could impact its efficacy or safety. For this compound, the ester linkage is a primary site of potential degradation, particularly through hydrolysis.[11]

Forced Degradation (Stress Testing)

To proactively investigate the stability of the molecule, a forced degradation study is essential.[12] This involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby identifying likely degradation products and establishing degradation pathways.[13] These studies are a cornerstone of pharmaceutical development and are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[14][15]

The goal is to achieve a target degradation of 5-20% of the parent compound.[14] This provides sufficient degradants for analytical detection without completely destroying the molecule.

Experimental Protocol: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study, adhering to ICH guidelines.[16]

1. Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 N NaOH at room temperature for 4-8 hours. Ester hydrolysis is often rapid under basic conditions.

-

Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours.[14]

-

Thermal Degradation: The solid compound is stored at 80 °C for 7 days.

-

Photostability: The compound (in both solid and solution form) is exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UVA light, as per ICH Q1B guidelines.[17][18][19] A control sample should be wrapped in aluminum foil to shield it from light.

2. Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

-

For hydrolytic and oxidative studies, add the stress agent (acid, base, or H₂O₂) to the solution.

-

Expose the samples to the specified conditions for the designated time.

-

At appropriate time points, withdraw aliquots. For acid/base samples, neutralize them immediately.

-

Analyze all samples, including controls, using a stability-indicating HPLC method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve separation.

-

Detection: Since the benzyl group provides a chromophore, UV detection (e.g., at 254 nm) is suitable. For higher sensitivity and to detect potential degradants without a strong chromophore, a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be used.[2][20]

-

Validation: The method must demonstrate specificity, meaning the peak for the parent compound is free from interference from degradants, impurities, or excipients. This is confirmed by peak purity analysis using a photodiode array (PDA) detector.

Logical Flow of a Forced Degradation Study

The following diagram illustrates the decision-making process and workflow for conducting a comprehensive forced degradation study.

Caption: Logical workflow for a forced degradation study.

Conclusion

The experimental frameworks detailed in this guide provide a robust and scientifically rigorous approach to characterizing the solubility and stability of this compound. By systematically applying these protocols, researchers can generate the high-quality, reliable data necessary for any application, from fundamental research to advanced drug development. This foundational knowledge is indispensable for ensuring the integrity of experimental results, designing stable formulations, and ultimately, accelerating the path of scientific discovery.

References

- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- U.S. Food and Drug Administration (FDA). (2018). Q1B Photostability Testing of New Drug Substances and Products.

- Atlas Material Testing Technology. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- ResolveMass Laboratories Inc. (2025). Forced Degradation Testing in Pharma.

- European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

- MedCrave online. (2016). Forced Degradation Studies.

- PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube.

- BenchChem. (2025). Chiral Separation of D-Serine and L-Serine using HPLC: Application Notes and Protocols.

- Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 703-715.

- International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY.

- Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1962). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 56(4), 249-260.

- Liu, W., & Liu, Y. (2018). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.

- Radzishevsky, I., & Wolosker, H. (2012). An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures. Methods in Molecular Biology, 794, 291-297.

- Sigma-Aldrich. This compound.

- Solubility of Things. Sodium benzenesulfonate.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.

- Santa Cruz Biotechnology. This compound.

- Group Ride Events. (2025). Benzenesulfonic Acid Sodium Salt, often referred to simply a.

- CymitQuimica. CAS 515-42-4: Sodium benzenesulfonate.

- Solubility of Things. Benzenesulfonic acid.

- BOC Sciences. CAS 151651-44-4 D-Serine benzyl ester hydrochloride.

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cambrowheelswichita.com [cambrowheelswichita.com]

- 4. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. scispace.com [scispace.com]

- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resolvemass.ca [resolvemass.ca]

- 15. resolvemass.ca [resolvemass.ca]

- 16. ijcrt.org [ijcrt.org]

- 17. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. An enzymatic-HPLC assay to monitor endogenous D-serine release from neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of D-Serine Benzyl Ester Benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Compound and its Context

D-Serine benzyl ester benzenesulfonate is a valuable chiral building block in the synthesis of complex molecules, particularly in peptide chemistry and the development of novel therapeutics.[1][] Its utility lies in the protection of the carboxylic acid and amino functional groups of D-serine, allowing for selective reactions at other sites. However, like many specialized reagents, its safe and effective use demands a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses necessary for the responsible use of this compound in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a substance. This compound is classified as a hazardous substance, and a thorough risk assessment should be conducted before any handling.

GHS Classification and Hazard Statements

According to available safety data sheets, this compound is classified as follows:

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][3]

The signal word associated with this compound is "Warning" .[1]

The "Why" Behind the Hazards: A Mechanistic Perspective

The irritant properties of this compound can be attributed to its chemical structure. The benzenesulfonate salt is acidic and can cause irritation upon contact with moist tissues like the skin, eyes, and respiratory tract. The benzyl ester, while relatively stable, can potentially hydrolyze to benzyl alcohol and the D-serine salt, which may also contribute to local irritation. The fine, crystalline nature of the solid can lead to the formation of dust, which, when inhaled, can mechanically and chemically irritate the respiratory system.[3]

Risk Assessment Workflow

Before working with this compound, a formal risk assessment is mandatory. This process should be documented and reviewed by the responsible laboratory supervisor.

Caption: A logical workflow for conducting a risk assessment prior to handling this compound.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over personal protective equipment. A multi-layered approach is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust.[4] The face velocity of the fume hood should be verified to be within the institution's specified range (typically 80-120 feet per minute).

-

Containment: For larger quantities or procedures with a high potential for aerosolization, the use of a glove box or other containment enclosure should be considered.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing the compound, preventing serious eye irritation.[3] |

| Skin Protection | A flame-resistant lab coat and impervious gloves (e.g., nitrile) are mandatory.[4] Gloves must be inspected before use and changed immediately if contaminated.[4] | Prevents skin contact and subsequent irritation.[3] The lab coat protects personal clothing from contamination. |

| Respiratory Protection | For situations where engineering controls may not be sufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with an appropriate particulate filter should be used.[3] | Protects the respiratory tract from irritation caused by inhaling the fine dust of the compound.[1] |

Section 3: Safe Handling, Storage, and Disposal Protocols

Adherence to standardized protocols is paramount for the safe day-to-day use of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.

-

Donning PPE: Put on all required PPE as detailed in the table above.

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within the fume hood.

-

Use a spatula to carefully transfer the solid, avoiding the creation of dust clouds.

-

Close the container tightly immediately after use.[3]

-

-

Dissolution: If preparing a solution, add the solid to the solvent slowly while stirring to prevent splashing.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[4]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

-

The storage area should be secure and accessible only to authorized personnel.[3]

Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not allow the chemical to enter drains.[4]

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[3][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3][4] |

Spill Response

Caption: A step-by-step protocol for responding to a spill of this compound.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Section 5: Physicochemical Data for Reference

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ · C₆H₆O₃S | [1] |

| Molecular Weight | 353.39 g/mol | [1] |

| Appearance | Crystals | [1] |

| CAS Number | 141527-77-7 | [1] |

Conclusion

This compound is a valuable reagent that can be used safely with the appropriate knowledge and precautions. By understanding its hazards, implementing robust control measures, and being prepared for emergencies, researchers can minimize risks and harness the full potential of this compound in their scientific endeavors. A culture of safety, grounded in a thorough understanding of the materials being handled, is the cornerstone of successful and responsible research.

References

-

Chemical Safety Data Sheet MSDS / SDS - L-SERINE BENZYL ESTER BENZENESULFONATE. ChemicalBook.

-

This compound SDS, 141527-77-7 Safety Data Sheets. Echemi.

-

This compound ≥ 98.0 HPLC 141527-77-7. Sigma-Aldrich.

-

SAFETY DATA SHEET - D-Serine. Fisher Scientific.

-

SAFETY DATA SHEET - N-Boc-D-serine benzyl ester. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - Benzyl acetate. Thermo Fisher Scientific.

-

Boc-D-serine benzyl ester | C15H21NO5 | CID 12953535. PubChem - NIH.

-

141527-77-7, this compound Formula. ECHEMI.

-

D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084. PubChem - NIH.

-

CAS 151651-44-4 D-Serine benzyl ester hydrochloride. BOC Sciences.

Sources

Methodological & Application

Application Notes and Protocols for the Strategic Use of D-Serine Benzyl Ester Benzenesulfonate in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the strategic incorporation of D-Serine benzyl ester benzenesulfonate into solid-phase peptide synthesis (SPPS) workflows. This document moves beyond a standard procedural template to offer in-depth scientific rationale, field-proven insights, and a self-validating system of protocols. We will explore the unique characteristics of this amino acid derivative, focusing on the implications of its C-terminal benzyl ester, the benzenesulfonate counter-ion, and the unprotected hydroxyl side-chain. The protocols provided herein are designed to ensure scientific integrity and successful peptide synthesis outcomes.

Introduction: The Strategic Advantage of D-Serine Derivatives

The incorporation of D-amino acids into peptide sequences is a powerful strategy for enhancing biological activity and increasing proteolytic stability. D-Serine, in particular, has been shown to be a critical component in various bioactive peptides. The use of this compound offers a unique set of features for the peptide chemist: the benzyl ester provides C-terminal protection, while the benzenesulfonate salt form requires specific handling during the synthesis. This application note will elucidate the optimal conditions for the use of this valuable building block.

While the hydroxyl group of serine is reactive and prone to side reactions such as O-acylation, strategies exist to incorporate serine residues without side-chain protection, particularly in Fmoc-SPPS. This approach, known as minimal protection SPPS, can improve atom economy and reduce the reliance on harsh cleavage conditions like trifluoroacetic acid (TFA)[1]. However, careful consideration of the coupling conditions is paramount to prevent the formation of impurities[2][3][4].

Core Principles and Mechanistic Considerations

The successful incorporation of this compound into a growing peptide chain hinges on two critical factors: the neutralization of the benzenesulfonate salt and the management of the unprotected hydroxyl side-chain.

The Benzenesulfonate Counter-Ion and In Situ Neutralization